molecular formula C12H12N2OS2 B11646644 (5E)-5-(1-methylpyridin-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-(1-methylpyridin-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11646644
M. Wt: 264.4 g/mol
InChI Key: OSDPOVMRUCMJBN-MDZDMXLPSA-N
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Description

The compound “(5E)-5-(1-methylpyridin-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a heterocyclic organic molecule It features a thiazolidinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5E)-5-(1-methylpyridin-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” can be achieved through a multi-step process:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Introduction of Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with a pyridine derivative.

    Addition of Prop-2-enyl Group: The prop-2-enyl group can be added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds within the molecule, potentially converting them to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Saturated derivatives

    Substitution: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

Due to its structural features, the compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine

Industry

The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “(5E)-5-(1-methylpyridin-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the thiazolidinone core suggests potential interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core.

    Pyridine Derivatives: Compounds containing a pyridine ring.

    Sulfur-Containing Heterocycles: Compounds with sulfur atoms in their structure.

Uniqueness

The unique combination of a thiazolidinone core, a pyridine ring, and a prop-2-enyl group makes this compound distinct

Properties

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

IUPAC Name

(5E)-5-(1-methylpyridin-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H12N2OS2/c1-3-7-14-11(15)10(17-12(14)16)9-6-4-5-8-13(9)2/h3-6,8H,1,7H2,2H3/b10-9+

InChI Key

OSDPOVMRUCMJBN-MDZDMXLPSA-N

Isomeric SMILES

CN\1C=CC=C/C1=C\2/C(=O)N(C(=S)S2)CC=C

Canonical SMILES

CN1C=CC=CC1=C2C(=O)N(C(=S)S2)CC=C

Origin of Product

United States

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